molecular formula C10H10BClO4 B1488208 1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1628507-88-9

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No. B1488208
CAS RN: 1628507-88-9
M. Wt: 240.45 g/mol
InChI Key: WZTRQYNCERVOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid (also known as 1-CPBA) is a synthetic organic compound that has been used in various scientific research fields, such as medicine and biochemistry. It is an important intermediate in the synthesis of a variety of compounds and is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a reagent in organic synthesis and as a catalyst in the synthesis of organic materials.

Scientific Research Applications

Structural and Conformation Studies

Research on the structure and conformation of cyclopropane and cyclopropene carboxylic acids, such as the work by Korp, Bernal, and Fuchs (1983), offers valuable insights into the spatial arrangement and electronic interactions within these molecules. Such studies are crucial for designing compounds with desired properties and reactivities (Korp, Bernal, & Fuchs, 1983).

Synthetic Applications

The synthetic utility of cyclopropene carboxylic acids, as discussed by Schmitz, Sonnenschein, and Kuban (1985), showcases the versatility of these compounds in organic synthesis. Their work demonstrates the conversion of cyclopropene carboxylic acids to various functionalized products, highlighting their potential as intermediates in synthetic organic chemistry (Schmitz, Sonnenschein, & Kuban, 1985).

Reactivity and Mechanistic Insights

Studies on the reactivity of cyclopropane derivatives, such as the investigation into the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids by Kusuyama (1979), contribute to our understanding of the electronic effects influencing acidity and reactivity. This knowledge is pivotal for the development of new reactions and the optimization of existing ones (Kusuyama, 1979).

Natural Product Synthesis and Modification

The ability to synthesize and modify natural products containing cyclopropane rings, as exemplified by the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate by Kiely (1991), showcases the potential of cyclopropane derivatives in the synthesis of biologically active compounds. Such efforts are critical for drug discovery and the development of new therapeutic agents (Kiely, 1991).

properties

IUPAC Name

1-(4-borono-3-chlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BClO4/c12-8-5-6(1-2-7(8)11(15)16)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTRQYNCERVOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 5
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.